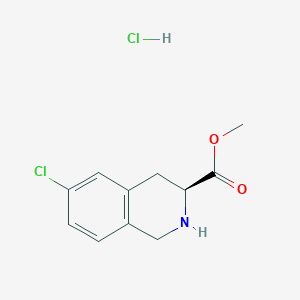
Bis(2-phenylquinoline)(acetylacetonate)iridium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) is a phosphorescent iridium complex widely used in organic light-emitting diodes (OLEDs). This compound is known for its high quantum efficiency and tunable emission colors, making it a valuable material in optoelectronics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-phenylquinoline)(acetylacetonate)iridium(III) typically involves the reaction of iridium trichloride with 2-phenylquinoline and acetylacetone. The reaction is carried out in a solvent such as dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or sublimation .
Industrial Production Methods
In industrial settings, the production of Bis(2-phenylquinoline)(acetylacetonate)iridium(III) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality .
化学反应分析
Types of Reactions
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium(IV) complexes.
Reduction: Reduction reactions can convert the iridium(III) center to iridium(II).
Substitution: Ligand substitution reactions can occur, where the acetylacetonate or phenylquinoline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .
科学研究应用
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) has a wide range of applications in scientific research:
Optoelectronics: It is extensively used as a phosphorescent dopant in OLEDs, contributing to high-efficiency light emission.
Catalysis: The compound serves as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions.
Biological Imaging: Due to its phosphorescent properties, it is used in bioimaging to track cellular processes.
Material Science: It is employed in the development of new materials with unique electronic and optical properties .
作用机制
The mechanism of action of Bis(2-phenylquinoline)(acetylacetonate)iridium(III) involves its ability to undergo intersystem crossing from the excited singlet state to the triplet state, facilitated by the heavy atom effect of iridium. This results in efficient phosphorescence, where the triplet excited state decays radiatively to the ground state, emitting light. The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLEDs, leading to efficient charge recombination and light emission .
相似化合物的比较
Similar Compounds
Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III): Known for its red emission properties.
Bis(2-phenylquinolyl-N,C(2’))iridium(acetylacetonate): Similar structure but with different ligand arrangements.
(2,4-Pentanedionato)bis[2-(2-quinolinyl)phenyl]iridium(III): Used in similar applications but with variations in emission wavelengths .
Uniqueness
Bis(2-phenylquinoline)(acetylacetonate)iridium(III) stands out due to its high quantum efficiency and tunable emission colors, making it highly versatile in optoelectronic applications. Its ability to undergo various chemical reactions also adds to its utility in different research fields .
属性
IUPAC Name |
4-hydroxypent-3-en-2-one;iridium;2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;1-4(6)3-5(2)7;/h2*1-6,8-11H;3,6H,1-2H3;/q2*-1;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXRGFSBMYEYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28IrN2O2-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
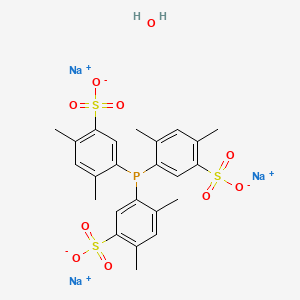
(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P](/img/structure/B6338440.png)
![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)
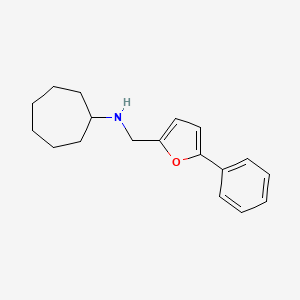
![(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE](/img/structure/B6338449.png)
![(1R,2R)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine](/img/structure/B6338450.png)

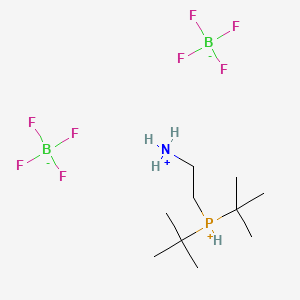
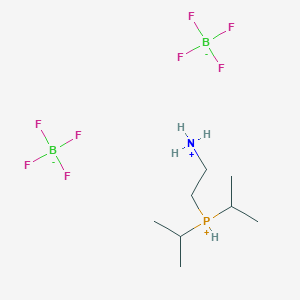
amine](/img/structure/B6338478.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline](/img/structure/B6338484.png)
![fluorophenyl)methyl]amine](/img/structure/B6338504.png)
